molecular formula C18H19NO B11855080 N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-35-5

N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11855080
CAS No.: 61957-35-5
M. Wt: 265.3 g/mol
InChI Key: XNBDMSHMAUYNDX-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indene moiety substituted with two methyl groups and a benzamide functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 1,3-dimethylindene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

1,3-Dimethylindene+Benzoyl chloridePyridine, RefluxThis compound\text{1,3-Dimethylindene} + \text{Benzoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 1,3-Dimethylindene+Benzoyl chloridePyridine, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one

Uniqueness

N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific substitution pattern on the indene moiety and the presence of a benzamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61957-35-5

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(1,3-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C18H19NO/c1-12-15-10-6-7-11-16(15)13(2)17(12)19-18(20)14-8-4-3-5-9-14/h3-13,17H,1-2H3,(H,19,20)

InChI Key

XNBDMSHMAUYNDX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2=CC=CC=C12)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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